

The Pyrroloazepine Henatinib: A Technical Guide to its Classification and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Henatinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) belonging to the pyrroloazepine class of compounds. This technical guide provides an in-depth analysis of **Henatinib**'s core chemical structure, its classification, and its mechanism of action as an inhibitor of key signaling pathways implicated in cancer progression. Detailed summaries of its inhibitory activity, along with representative experimental protocols for its synthesis and biological characterization, are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and comprehensive overview for research and drug development professionals.

Chemical Classification and Structure

Henatinib is classified as a pyrroloazepine. This classification is derived from its core heterocyclic structure, which consists of a pyrrole ring fused to an azepine ring. The systematic IUPAC name for **Henatinib** is (R,Z)-2-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-5-(2-hydroxy-3-morpholinopropyl)-3-methyl-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one[1]. Its chemical formula is C25H29FN4O4, with a molecular weight of 468.52 g/mol [2].

The core pyrroloazepine scaffold is a key feature for its biological activity, providing a rigid framework for the presentation of pharmacophoric elements that interact with the ATP-binding pocket of target kinases.



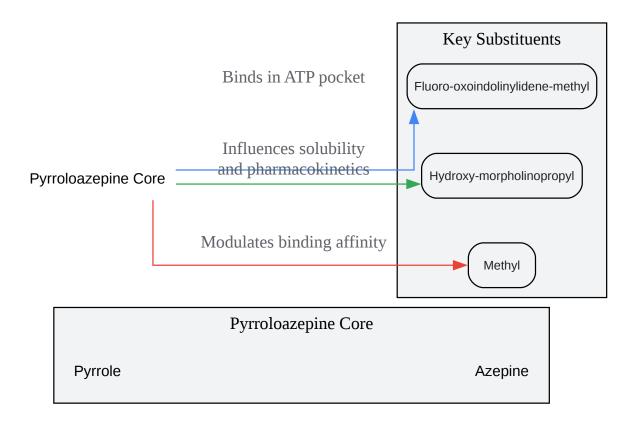


Figure 1: Core structure of Henatinib.

Quantitative Inhibitory Activity

Henatinib exhibits potent inhibitory activity against several receptor tyrosine kinases that are crucial for tumor angiogenesis and cell proliferation. The half-maximal inhibitory concentrations (IC50) against its primary targets are summarized in the table below.

Target Kinase	IC50 (nM)	Reference
VEGFR-2	0.6	[3]
c-Kit	3.3	[3]
PDGFR	41.5	[3]

Table 1: Inhibitory Activity of Henatinib against Target Kinases



Signaling Pathways Modulated by Henatinib

Henatinib exerts its anti-cancer effects by inhibiting the signaling cascades initiated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Stem Cell Factor Receptor (c-Kit), and Platelet-Derived Growth Factor Receptor (PDGFR). By blocking the ATP-binding sites of these receptors, **Henatinib** prevents their autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, migration, survival, and angiogenesis.

Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. **Henatinib**'s inhibition of VEGFR-2 blocks downstream signaling through pathways such as the PLCy-PKC-MAPK and the PI3K-Akt pathways, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation[4][5][6][7][8].



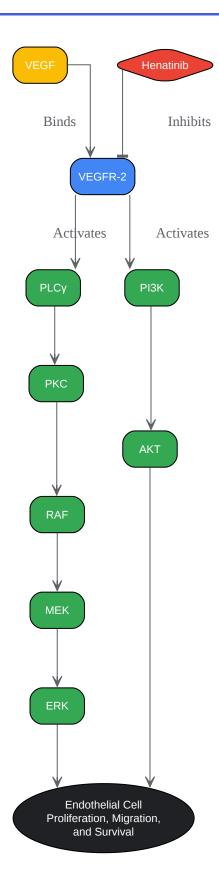


Figure 2: Inhibition of the VEGFR-2 signaling pathway by Henatinib.



Inhibition of the c-Kit Signaling Pathway

The c-Kit receptor is involved in the proliferation and survival of various cell types, including certain cancer cells. By inhibiting c-Kit, **Henatinib** can disrupt downstream signaling through the PI3K/AKT and MAPK pathways, leading to apoptosis and reduced tumor growth[9][10][11] [12].



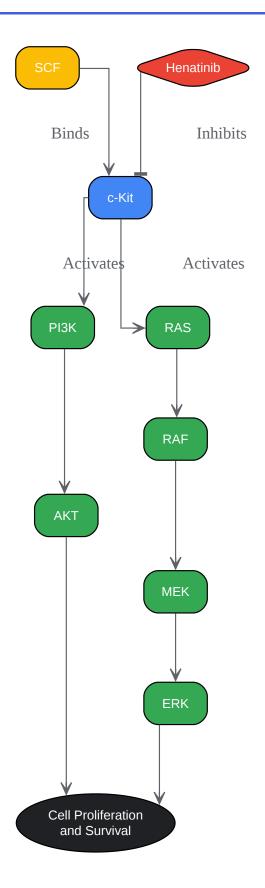


Figure 3: Inhibition of the c-Kit signaling pathway by Henatinib.



Inhibition of the PDGFR Signaling Pathway

PDGFR signaling is implicated in tumor growth, angiogenesis, and metastasis. **Henatinib**'s inhibition of PDGFR blocks the activation of downstream effectors like PI3K/AKT and MAPK, thereby impeding these pathological processes[13][14][15][16].



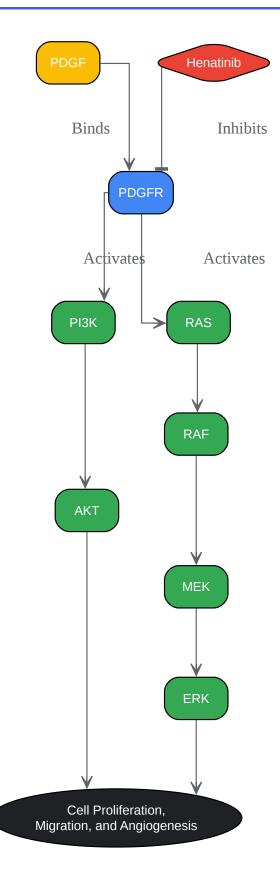


Figure 4: Inhibition of the PDGFR signaling pathway by Henatinib.



Experimental Protocols Representative Synthesis of the Pyrrolo[3,2-c]azepin-4one Core

While a specific, publicly available, detailed synthesis protocol for **Henatinib** is not readily found, a general and representative synthesis for the core pyrrolo[3,2-c]azepin-4-one structure can be adapted from methodologies used for similar compounds, such as Sunitinib analogues[9][16][17]. The synthesis generally involves a multi-step process culminating in the condensation of a substituted pyrrole derivative with an oxindole aldehyde. A plausible, generalized synthetic workflow is outlined below.



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Figure 5: Generalized synthetic workflow for **Henatinib**.

Step 3: Knoevenagel Condensation (Illustrative)

- To a solution of the functionalized pyrrolo[3,2-c]azepin-4-one intermediate in a suitable solvent (e.g., ethanol or isopropanol), 5-fluorooxindole-3-carbaldehyde is added.
- A catalytic amount of a base (e.g., piperidine or pyrrolidine) is added to the reaction mixture.
- The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

In Vitro Kinase Inhibition Assays

The inhibitory activity of **Henatinib** against VEGFR-2, c-Kit, and PDGFR can be determined using in vitro kinase assays. Commercially available kits or established protocols are typically



employed[4][6][13][14]. A general protocol is described below.

General Protocol for In Vitro Kinase Assay (Luminescence-based):

- Reagent Preparation: Recombinant human kinase (VEGFR-2, c-Kit, or PDGFR), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer are prepared according to the manufacturer's instructions.
- Compound Dilution: A serial dilution of **Henatinib** is prepared in a suitable solvent (e.g., DMSO) and then further diluted in the kinase assay buffer.
- Kinase Reaction:
 - In a 96-well or 384-well plate, the kinase, substrate, and Henatinib (or vehicle control) are combined.
 - The reaction is initiated by the addition of ATP.
 - The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes).

Detection:

- A kinase detection reagent (e.g., containing luciferase and luciferin) is added to each well.
 This reagent measures the amount of ATP remaining in the well.
- The luminescence is measured using a microplate reader.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the **Henatinib** concentration.



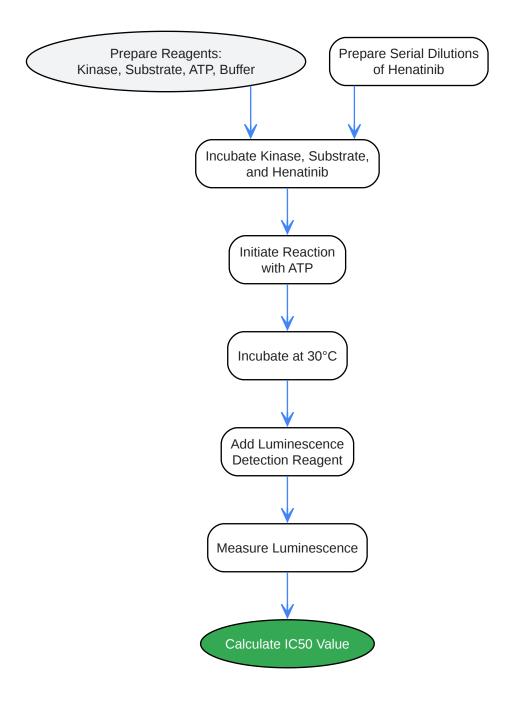


Figure 6: General workflow for an in vitro kinase inhibition assay.

Cellular Phosphorylation Assay

To assess the inhibitory activity of **Henatinib** in a cellular context, a phospho-specific ELISA or Western blot analysis can be performed to measure the phosphorylation of the target receptors.



General Protocol for Cellular Phosphorylation Assay:

- Cell Culture and Treatment:
 - Cells expressing the target receptor (e.g., NIH3T3 cells for PDGFR-β) are cultured to an appropriate confluency[6].
 - The cells are serum-starved to reduce basal receptor phosphorylation.
 - The cells are pre-incubated with various concentrations of **Henatinib** for a defined period.
 - The cells are then stimulated with the corresponding ligand (e.g., PDGF-BB) to induce receptor phosphorylation.
- Cell Lysis: The cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
- Analysis:
 - ELISA: The cell lysates are added to a microplate pre-coated with a capture antibody specific for the phosphorylated receptor. A detection antibody conjugated to an enzyme is then added, followed by a substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated receptor.
 - Western Blot: The protein concentration of the lysates is determined, and equal amounts
 of protein are separated by SDS-PAGE, transferred to a membrane, and probed with
 antibodies specific for the phosphorylated and total receptor.

Conclusion

Henatinib is a pyrroloazepine-based multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR-2, c-Kit, and PDGFR. Its chemical structure is optimized for interaction with the ATP-binding pockets of these kinases, leading to the inhibition of key signaling pathways that drive tumor growth, angiogenesis, and metastasis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this class of compounds. Further investigation into the synthesis and



biological evaluation of **Henatinib** and its analogs holds promise for the development of novel cancer therapeutics.

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